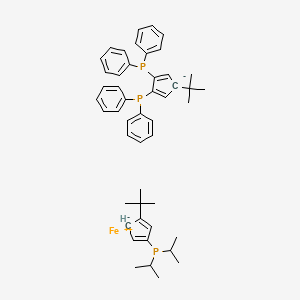

1,2-Bis(diphenylphosphino)-1'-(diisopropylphosphino)-3',4-di-tert-butyl ferrocene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene is an organophosphine compound featuring a ferrocene backbone. Ferrocene derivatives are known for their stability and versatility in various chemical applications, including catalysis and materials science. The presence of multiple phosphine groups in this compound suggests its potential use as a ligand in coordination chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene typically involves the following steps:

Ferrocene Functionalization: The ferrocene core is functionalized with phosphine groups through substitution reactions.

Phosphine Addition: Diphenylphosphine and di-i-propylphosphine are introduced to the ferrocene backbone under controlled conditions, often using a base such as sodium hydride to deprotonate the phosphine groups.

Purification: The product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for such specialized compounds are less common and often involve scaling up laboratory procedures. The key challenges include maintaining reaction conditions and ensuring product purity.

Análisis De Reacciones Químicas

Types of Reactions

1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene can undergo various reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Coordination: The compound can coordinate with transition metals to form complexes.

Substitution: The phosphine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or oxygen.

Coordination: Transition metal salts such as palladium chloride or platinum chloride.

Substitution: Halogenated compounds or other electrophiles.

Major Products

Phosphine Oxides: Formed from oxidation reactions.

Metal Complexes: Formed from coordination reactions.

Substituted Ferrocenes: Formed from substitution reactions.

Aplicaciones Científicas De Investigación

1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene has several scientific research applications:

Catalysis: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.

Materials Science: Incorporated into materials for electronic and magnetic applications.

Medicinal Chemistry: Explored for its potential in drug delivery systems and as a therapeutic agent.

Coordination Chemistry: Studied for its ability to form stable complexes with various metals.

Mecanismo De Acción

The mechanism of action of 1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene involves its interaction with metal centers. The phosphine groups act as electron donors, stabilizing the metal center and facilitating catalytic processes. The ferrocene backbone provides structural stability and electronic properties that enhance the compound’s reactivity.

Comparación Con Compuestos Similares

Similar Compounds

1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in catalysis.

1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand with similar applications.

Triphenylphosphine (PPh3): A simpler phosphine ligand used in various reactions.

Uniqueness

1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene is unique due to its multiple phosphine groups and the steric effects introduced by the t-butyl and di-i-propyl groups. These features can enhance its selectivity and reactivity in catalytic processes compared to simpler phosphine ligands.

Actividad Biológica

1,2-Bis(diphenylphosphino)-1'-(diisopropylphosphino)-3',4-di-tert-butyl ferrocene (commonly referred to as bis(diphenylphosphino) ferrocene derivative) is a phosphine ligand that has garnered attention in various fields of chemistry, particularly in catalysis and coordination chemistry. Its structural complexity and the presence of multiple phosphine groups make it an interesting subject for studying biological activity, especially in the context of metal coordination complexes.

- Molecular Formula : C₄₈H₅₂FeP₃

- Molecular Weight : 777.69 g/mol

- CAS Number : 1313012-94-0

- LogP : 12.6946 (indicating high lipophilicity) .

Biological Activity Overview

The biological activity of this compound primarily stems from its role as a ligand in metal complexes, which can exhibit various pharmacological effects. The following sections detail specific studies and findings related to its biological activities.

Anticancer Activity

Recent studies have explored the anticancer potential of ferrocene derivatives, including this compound. Research indicates that metal complexes formed with this ligand can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The ferrocene moiety can facilitate electron transfer processes that lead to oxidative stress in cancer cells, promoting cell death.

- Case Study : A study demonstrated that palladium complexes with this ligand showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .

Coordination Chemistry and Enzyme Inhibition

The ability of this compound to form stable complexes with transition metals opens avenues for enzyme inhibition studies:

- Enzyme Targeting : Metal-ligand complexes have been shown to inhibit metalloproteins by displacing essential metal ions.

- Research Finding : A study reported that palladium complexes with phosphine ligands could inhibit carbonic anhydrase, an enzyme involved in pH regulation and CO₂ transport .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of ferrocene derivatives:

- Activity Spectrum : The compound has shown activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : It is hypothesized that the lipophilic nature of the compound allows it to penetrate bacterial membranes effectively, disrupting cellular functions .

Data Table: Summary of Biological Activities

Propiedades

Fórmula molecular |

C48H57FeP3 |

|---|---|

Peso molecular |

782.7 g/mol |

Nombre IUPAC |

(4-tert-butylcyclopenta-1,4-dien-1-yl)-di(propan-2-yl)phosphane;(3-tert-butyl-5-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;iron(2+) |

InChI |

InChI=1S/C33H31P2.C15H26P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-11(2)16(12(3)4)14-9-8-13(10-14)15(5,6)7;/h4-25H,1-3H3;8-12H,1-7H3;/q2*-1;+2 |

Clave InChI |

OFLLSBQJUCIZRV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)P(C1=C[CH-]C(=C1)C(C)(C)C)C(C)C.CC(C)(C)[C-]1C=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.